molecular formula C19H18ClN5S B10899341 1-{4-[(6-Chloropyridazin-3-yl)amino]phenyl}-3-(4-ethylphenyl)thiourea

1-{4-[(6-Chloropyridazin-3-yl)amino]phenyl}-3-(4-ethylphenyl)thiourea

Cat. No.: B10899341
M. Wt: 383.9 g/mol
InChI Key: JONDVXFCRNDJDK-UHFFFAOYSA-N
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Description

N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ETHYLPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The presence of a chloro substituent at position 6 of the pyridazine ring and an ethylphenyl group attached to the thiourea moiety makes this compound unique. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ETHYLPHENYL)THIOUREA typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 2,3-dichloropyridazine under reflux conditions yields 6-chloropyridazine.

    Amination: The 6-chloropyridazine is then subjected to nucleophilic substitution with aniline to form 6-chloro-3-(phenylamino)pyridazine.

    Thiourea Formation: The final step involves the reaction of 6-chloro-3-(phenylamino)pyridazine with 4-ethylphenyl isothiocyanate under mild conditions to yield N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ETHYLPHENYL)THIOUREA.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ETHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro substituent on the pyridazine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridazine derivatives.

Scientific Research Applications

N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ETHYLPHENYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used in studies related to enzyme inhibition, particularly those enzymes that play a role in metabolic pathways.

    Chemical Biology: The compound serves as a probe to study the interaction of thiourea derivatives with biological macromolecules.

    Industrial Applications: It is explored for its use in the development of agrochemicals and pharmaceuticals due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ETHYLPHENYL)THIOUREA involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cell growth and proliferation. The molecular targets include enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-METHYLPHENYL)THIOUREA: Similar structure but with a methyl group instead of an ethyl group.

    N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ISOPROPYLPHENYL)THIOUREA: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

N-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-N’-(4-ETHYLPHENYL)THIOUREA is unique due to the presence of the ethyl group, which can influence its biological activity and binding affinity to enzymes. The specific arrangement of substituents on the pyridazine and thiourea moieties contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C19H18ClN5S

Molecular Weight

383.9 g/mol

IUPAC Name

1-[4-[(6-chloropyridazin-3-yl)amino]phenyl]-3-(4-ethylphenyl)thiourea

InChI

InChI=1S/C19H18ClN5S/c1-2-13-3-5-15(6-4-13)22-19(26)23-16-9-7-14(8-10-16)21-18-12-11-17(20)24-25-18/h3-12H,2H2,1H3,(H,21,25)(H2,22,23,26)

InChI Key

JONDVXFCRNDJDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NN=C(C=C3)Cl

Origin of Product

United States

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